molecular formula C16H20N4O3S2 B2693969 2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 899973-88-7

2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2693969
CAS RN: 899973-88-7
M. Wt: 380.48
InChI Key: WHGICCIJXVWNTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H20N4O3S2 and its molecular weight is 380.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

A study by Hossan et al. (2012) explored the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings as antimicrobial agents, highlighting their good antibacterial and antifungal activities comparable to standard drugs such as streptomycin and fusidic acid (Hossan, A., Abu-Melha, H. M. A., Al-Omar, M., & Amr, A., 2012).

Supramolecular Architecture

Research on supramolecular architectures by Fonari et al. (2005) involved the synthesis of salts from meso-5,7,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane with derivatives of acetamide, showing complex hydrogen bonding patterns in 1D and 3D structures (Fonari, M., Simonov, Y., Chumakov, Y., Ganin, E., А. Yavolovskii, A., Bocelli, G., & Botoshansky, M., 2005).

Insecticidal Applications

A study by Fadda et al. (2017) focused on the synthesis of innovative heterocycles incorporating a thiadiazole moiety, evaluating their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This demonstrates the potential of such compounds in agricultural research and pest control (Fadda, A., Salam, M., Tawfik, E., Anwar, E., & Etman, H., 2017).

Optically Active Compounds and Biological Activity

Research by Ishikawa et al. (1994) on the synthesis of optically active 2-oxaisocephems and their biological activities underlines the importance of structural variations in the development of compounds with high in vivo potency and efficacy (Ishikawa, H., Tsubouchi, H., & Yasumura, K., 1994).

Anti-inflammatory Applications

A study by Amr et al. (2007) synthesized pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents, demonstrating the potential of these compounds in therapeutic applications related to inflammation control (Amr, A., Sabry, N. M., & Abdulla, M. M., 2007).

properties

IUPAC Name

2-[[1-(3-hydroxypropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S2/c1-10-8-25-15(17-10)18-13(22)9-24-14-11-4-2-5-12(11)20(6-3-7-21)16(23)19-14/h8,21H,2-7,9H2,1H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGICCIJXVWNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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